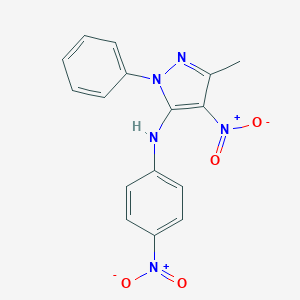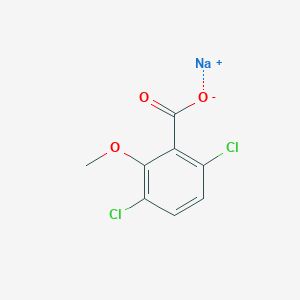
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine, also known as MNPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that contains two nitro groups and a phenyl ring. MNPA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is still under investigation. However, studies have shown that 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have a low toxicity profile and does not cause any significant side effects. Studies have shown that 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine does not affect the normal functioning of cells and tissues in the body. However, more research is needed to fully understand the biochemical and physiological effects of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine also has a high purity and can be easily characterized using various analytical techniques. However, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has some limitations in lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is also a highly reactive compound that requires special handling and storage conditions.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine. One potential direction is the development of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine-based materials with unique properties for use in various applications. Another direction is the study of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine as a potential anti-cancer agent, with a focus on its mechanism of action and potential side effects. 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine can also be studied for its potential as a sensor for the detection of heavy metal ions in water. Overall, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Métodos De Síntesis
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine can be synthesized through various methods, including the reaction of 3-methyl-4-nitrophenylhydrazine with 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 3-methyl-4-nitrophenylhydrazine with 4-nitrobenzaldehyde in the presence of a catalyst. These methods have been optimized to obtain high yields of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine with high purity.
Aplicaciones Científicas De Investigación
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental chemistry. In medicinal chemistry, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential as a building block for the synthesis of new materials with unique properties. In environmental chemistry, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential as a sensor for the detection of heavy metal ions in water.
Propiedades
Número CAS |
136389-80-5 |
|---|---|
Nombre del producto |
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine |
Fórmula molecular |
C16H13N5O4 |
Peso molecular |
339.31 g/mol |
Nombre IUPAC |
5-methyl-4-nitro-N-(4-nitrophenyl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H13N5O4/c1-11-15(21(24)25)16(19(18-11)13-5-3-2-4-6-13)17-12-7-9-14(10-8-12)20(22)23/h2-10,17H,1H3 |
Clave InChI |
DXTZODRMGQDHNA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=C1[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)












